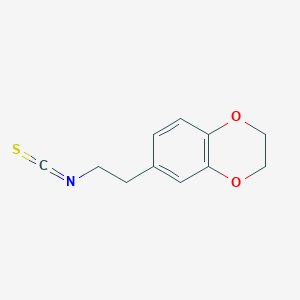![molecular formula C8H13N5O B1517089 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one CAS No. 1152867-94-1](/img/structure/B1517089.png)
1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one
Overview
Description
“1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one” is a chemical compound with the molecular weight of 195.22 . It has the IUPAC name 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-2-imidazolidinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N5O/c9-7-5-11-13(6-7)4-3-12-2-1-10-8(12)14/h5-6H,1-4,9H2,(H,10,14) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Therapeutic Potentials of Pyrazolines and Imidazolidinones
Pyrazolines and imidazolidinones, closely related to the chemical structure of 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one, have been extensively studied for their therapeutic applications. Pyrazolines are well-recognized for their broad pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. This wide range of activities is due to their ability to modulate various biological targets and pathways (Shaaban, Mayhoub, & Farag, 2012). Similarly, imidazolidin-2-one derivatives, known as hydantoins, exhibit a plethora of pharmacological properties, making them valuable in medicinal chemistry for treating multiple diseases (Sudani & Desai, 2015).
Synthetic and Medicinal Aspects
The synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold, which shares structural features with pyrazolines, highlights its importance in drug discovery. These compounds have displayed a wide range of medicinal properties, such as anticancer, CNS agents, and anti-inflammatory activities, demonstrating the potential for developing drug-like candidates (Cherukupalli et al., 2017). The imidazolidin-2-one core, present in hydantoin derivatives, is another example of a functional group that confers diverse pharmacological activities to its derivatives, highlighting the compound's significance in both therapeutic and pharmaceutical applications (Sudani & Desai, 2015).
Antioxidant Activities
Compounds featuring the pyrazoline moiety have been identified for their potent antioxidant properties, contributing to their therapeutic potential in various oxidative stress-related conditions. The ability of these compounds to scavenge free radicals underscores their significance in medicinal chemistry and potential applications in treating diseases where oxidative stress plays a critical role (Munteanu & Apetrei, 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-[2-(4-aminopyrazol-1-yl)ethyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c9-7-5-11-13(6-7)4-3-12-2-1-10-8(12)14/h5-6H,1-4,9H2,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEDEJFSMOETNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





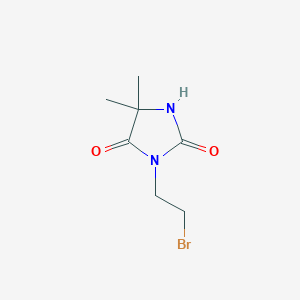
![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1517010.png)
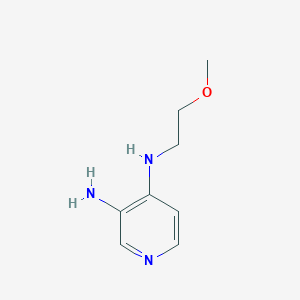
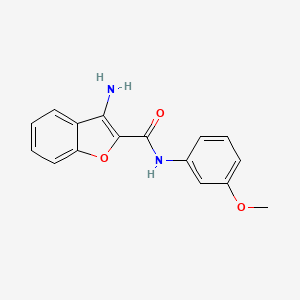
![1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1517013.png)

![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B1517016.png)
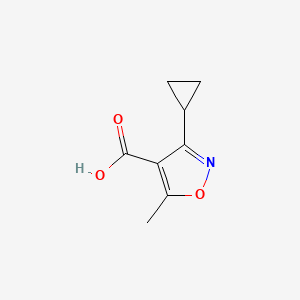
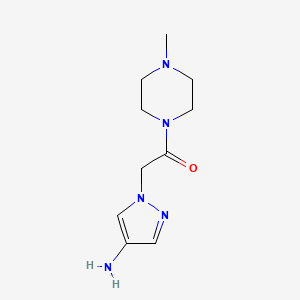
![2-[(4-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517025.png)
